molecular formula C2H2FLi B1257635 (1-fluorovinyl)lithium CAS No. 121777-28-4

(1-fluorovinyl)lithium

Cat. No.: B1257635
CAS No.: 121777-28-4
M. Wt: 52 g/mol
InChI Key: YEIKBDHORCHTIU-UHFFFAOYSA-N
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Description

(1-fluorovinyl)lithium is a specialized organolithium reagent that serves as a critical synthetic intermediate for the modular assembly of fluorinated organic molecules. The incorporation of fluorine into molecular structures is a key strategy in advanced materials science, as it can profoundly alter a compound's physical, chemical, and biological properties. This reagent enables researchers to efficiently construct fluoroalkenes, which are valuable motifs in the development of agrochemicals, pharmaceuticals, and functional materials. In the field of lithium-ion batteries, fluorinated electrolyte additives and compounds are extensively researched for their ability to form stable solid electrolyte interphase (SEI) films on electrodes, effectively passivating the material surface and inhibiting continuous electrolyte decomposition . Furthermore, fluorine-containing substances are integral to the performance and stability of various battery components . The reactivity of (1-fluorovinyl)lithium allows for its use in key carbon-carbon bond-forming reactions, providing a versatile pathway to introduce the fluorovinyl group into complex architectures. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

121777-28-4

Molecular Formula

C2H2FLi

Molecular Weight

52 g/mol

IUPAC Name

lithium;fluoroethene

InChI

InChI=1S/C2H2F.Li/c1-2-3;/h1H2;/q-1;+1

InChI Key

YEIKBDHORCHTIU-UHFFFAOYSA-N

SMILES

[Li+].C=[C-]F

Canonical SMILES

[Li+].C=[C-]F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-fluorovinyl)lithium can be synthesized through several methods. One common approach involves the reaction of lithium with fluoroethene under controlled conditions. This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: Industrial production of (1-fluorovinyl)lithium often involves the use of advanced techniques such as chemical vapor deposition (CVD). This method allows for the controlled deposition of the compound onto various substrates, making it suitable for large-scale production. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1-fluorovinyl)lithium undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form fluoroethene derivatives.

    Reduction: It can be reduced to yield lithium fluoride and ethene.

    Substitution: (1-fluorovinyl)lithium can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products:

    Oxidation: Fluoroethene derivatives.

    Reduction: Lithium fluoride and ethene.

    Substitution: Various substituted ethenyl compounds.

Scientific Research Applications

Synthesis of Fluorinated Compounds

2.1. Fluorinated Vinyl Compounds

One of the primary applications of (1-fluorovinyl)lithium is in the synthesis of fluorinated vinyl compounds. It can react with various electrophiles to form products that are useful in pharmaceuticals and agrochemicals. For instance, reactions with carbonyl compounds yield fluorinated alcohols, which can be further transformed into other functional groups.

Case Study: Synthesis of Fluorinated Alcohols

  • Reagents : (1-fluorovinyl)lithium, aldehydes/ketones
  • Reaction Type : Nucleophilic addition
  • Products : Fluorinated alcohols
  • Significance : These compounds exhibit unique biological properties and are valuable in drug development.

4.1. Density Functional Theory Studies

Research utilizing density functional theory has provided insights into the electronic structure and reactivity of (1-fluorovinyl)lithium. These studies help predict reaction pathways and understand the stability of various intermediates formed during chemical transformations involving this compound .

4.2. Interface Chemistry in Lithium Batteries

The interface chemistry involving (1-fluorovinyl)lithium-derived materials has been investigated for their role in enhancing battery performance through improved electrochemical stability and efficiency .

Mechanism of Action

The mechanism of action of (1-fluorovinyl)lithium involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom in the compound enhances its reactivity by stabilizing the negative charge on the carbon atom, making it a potent reagent in organic synthesis. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to many synthetic processes.

Comparison with Similar Compounds

    Lithium ethynyl: Similar in reactivity but lacks the fluoro group.

    Lithium vinyl: Similar structure but without the fluoro substitution.

    Lithium phenyl: Contains a phenyl group instead of a fluoroethenyl group.

Uniqueness: (1-fluorovinyl)lithium is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in pharmaceuticals and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1-fluorovinyl)lithium, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves transmetallation or direct lithiation of fluorovinyl precursors under inert conditions (e.g., argon atmosphere). Purity is validated via 19F^{19}\text{F} and 7Li^{7}\text{Li} NMR spectroscopy to confirm the absence of byproducts like LiF or unreacted starting materials. X-ray diffraction (XRD) is critical for structural confirmation, while elemental analysis ensures stoichiometric integrity .

Q. Which spectroscopic techniques are most effective for characterizing (1-fluorovinyl)lithium’s structure and reactivity?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR detects fluorine environments, and 7Li^{7}\text{Li} NMR monitors lithium coordination.
  • IR Spectroscopy : Identifies C-F and C-Li vibrational modes.
  • XRD : Resolves crystal structure and bond lengths.
  • Mass Spectrometry : Confirms molecular ion stability under sublimation conditions.
  • Reference Techniques: These align with methodologies for analogous organolithium compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of (1-fluorovinyl)lithium in cross-coupling reactions?

  • Methodological Answer : DFT simulations using hybrid functionals (e.g., B3LYP) or generalized gradient approximations (GGA) model electronic structures and reaction pathways. Plane-wave basis sets (e.g., VASP) optimize geometries, while solvent effects are incorporated via implicit models like COSMO. Transition state analysis identifies kinetic barriers, validated against experimental yields .

Q. What challenges arise in modeling solvent effects on (1-fluorovinyl)lithium’s stability using ab initio methods?

  • Methodological Answer : Explicit solvent models require high computational cost, necessitating trade-offs between accuracy and efficiency. The projector augmented-wave (PAW) method improves pseudopotential accuracy for lithium and fluorine interactions. Free-energy perturbation theory can quantify solvation effects on decomposition pathways .

Q. How does the fluorovinyl group influence the electronic properties of lithium compared to other organolithium reagents?

  • Methodological Answer : The electron-withdrawing fluorine atom polarizes the C-Li bond, increasing ionic character. Charge density analysis via DFT (e.g., Bader analysis) quantifies Li charge transfer. Comparative studies with vinyl- or aryl-lithium compounds reveal enhanced nucleophilicity due to fluorine’s inductive effects .

Q. How can discrepancies between computational predictions and experimental data on (1-fluorovinyl)lithium’s stability be resolved?

  • Methodological Answer : Systematic error analysis is critical:

  • Basis Set Selection : Larger basis sets reduce integration errors.
  • Van der Waals Corrections : Improve non-covalent interaction modeling.
  • Experimental Calibration : Use differential scanning calorimetry (DSC) to validate decomposition temperatures predicted computationally .

Methodological Recommendations

  • Synthesis : Prioritize low-temperature lithiation (-78°C) in tetrahydrofuran (THF) to minimize decomposition .
  • Computational Modeling : Use PAW pseudopotentials with GGA-PBE functionals for balanced accuracy/efficiency in electronic structure calculations .
  • Data Validation : Cross-reference NMR and XRD data with DFT-predicted vibrational spectra to confirm structural assignments .

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